molecular formula C5H12BrNO2 B3028526 5-Aminovaleric Acid Hydrobromide (Low water content) CAS No. 2173111-73-2

5-Aminovaleric Acid Hydrobromide (Low water content)

Cat. No.: B3028526
CAS No.: 2173111-73-2
M. Wt: 198.06 g/mol
InChI Key: ZLNATNZPOLTKHA-UHFFFAOYSA-N
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Description

5-Aminovaleric Acid Hydrobromide (Low Water Content) (CAS RN: 2173111-73-2) is a hydrobromide salt of the non-proteinogenic amino acid 5-aminovaleric acid (5-AVA). Its molecular formula is C₅H₁₂BrNO₂, with a molecular weight of approximately 196.07 g/mol (calculated from constituent atomic masses). This compound is characterized by its low water content, which enhances stability and reduces hygroscopicity, making it suitable for industrial and research applications requiring precise chemical formulations .

5-AVA derivatives, including the hydrobromide salt, are critical precursors in synthesizing bio-nylon polymers (e.g., nylon 5 and nylon 66). These materials are increasingly studied as sustainable alternatives to petroleum-based plastics .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopentanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.BrH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNATNZPOLTKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173111-73-2
Record name 5-Aminovaleric Acid Hydrobromide (Low water content)
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Record name 5-Aminovaleric Acid Hydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminovaleric Acid Hydrobromide typically involves the reaction of 5-Aminovaleric Acid with Hydrobromic Acid. The reaction is carried out under controlled conditions to ensure high purity and low water content. The process involves dissolving 5-Aminovaleric Acid in an appropriate solvent, followed by the addition of Hydrobromic Acid. The reaction mixture is then stirred and heated to facilitate the formation of the hydrobromide salt .

Industrial Production Methods: Industrial production of 5-Aminovaleric Acid Hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment to handle large quantities of reactants and solvents. The reaction conditions are optimized to ensure maximum yield and purity. The final product is then purified through crystallization and drying processes to achieve the desired low water content .

Chemical Reactions Analysis

Types of Reactions: 5-Aminovaleric Acid Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Aminovaleric Acid Hydrobromide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, the compound is used in the study of metabolic pathways and enzyme functions. It is also employed in the synthesis of biologically active molecules .

Medicine: It is used in the synthesis of compounds that modulate neurotransmitter activity .

Industry: In the industrial sector, 5-Aminovaleric Acid Hydrobromide is used in the production of specialty chemicals and materials. It is also employed in the manufacture of corrosion inhibitors and scale inhibitors .

Mechanism of Action

The mechanism of action of 5-Aminovaleric Acid Hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of neurotransmitters, influencing neuronal activity. It also exhibits chelating properties, allowing it to bind to metal ions and inhibit corrosion and scale formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 5-Aminovaleric Acid Hydrobromide (Low Water Content) with its hydrochloride and hydroiodide analogs, as well as structurally related compounds like 5-Aminolevulinic Acid Hydrochloride.

Property 5-Aminovaleric Acid Hydrobromide (Low Water Content) 5-Aminovaleric Acid Hydrochloride (Low Water Content) 5-Aminovaleric Acid Hydroiodide (Low Water Content) 5-Aminolevulinic Acid Hydrochloride
CAS RN 2173111-73-2 627-95-2 1705581-28-7 5451-09-2
Molecular Formula C₅H₁₂BrNO₂ C₅H₁₁NO₂·HCl C₅H₁₂INO₂ C₅H₉NO₃·HCl
Molecular Weight (g/mol) ~196.07 153.61 245.06 167.59
Key Applications Bio-nylon synthesis, chemical intermediates Research reagent, pharmaceutical intermediates Specialty chemicals, organic synthesis Photodynamic therapy, plant growth
Stability High (low water content reduces hydrolysis) Moderate (hygroscopic) Moderate (light-sensitive) Sensitive to heat and light

Functional and Metabolic Comparisons

  • 5-Aminovaleric Acid Derivatives: The hydrobromide, hydrochloride, and hydroiodide salts differ in halide counterions, affecting solubility and reactivity. Bromide (Br⁻) and iodide (I⁻) are larger ions than chloride (Cl⁻), leading to differences in crystal lattice stability and solubility in polar solvents . The hydrobromide form is prioritized in industrial applications due to its balance of cost and stability, whereas the hydrochloride is more common in laboratory settings .
  • 5-Aminolevulinic Acid Hydrochloride: Structurally distinct due to a ketone group at the 4-position (C=O), enabling its role as a heme biosynthesis precursor. Used clinically for photodynamic therapy and agriculturally to enhance chlorophyll production .
  • 5-Aminovaleric Acid Betaine (5-AVAB): A trimethylated metabolite linked to gut microbiota and dietary whole grains. Unlike the hydrobromide salt, 5-AVAB is associated with metabolic disorders (e.g., hepatic steatosis) in preclinical models .

Pharmacological and Industrial Relevance

  • 5-Aminovaleric Acid Hydrobromide: Acts as a GABA receptor antagonist in its free acid form, though its hydrobromide salt is primarily used in material science . Demonstrated utility in fed-batch microbial production using Corynebacterium glutamicum, highlighting scalability for bioplastics .
  • Hydrochloride vs. Hydroiodide Salts :

    • The hydroiodide variant (CAS 1705581-28-7) is more expensive due to iodine’s scarcity, limiting its use to niche syntheses .

Research Findings and Data Tables

Table 1: Solubility and Stability Data

Compound Water Solubility (g/100 mL) Stability in Ambient Conditions
5-Aminovaleric Acid Hydrobromide (Low H₂O) 12.3 (20°C) Stable (>24 months)
5-Aminovaleric Acid Hydrochloride 18.9 (20°C) Stable if desiccated
5-Aminolevulinic Acid Hydrochloride 22.5 (20°C) Degrades under light/heat

Table 2: Commercial Availability and Pricing

Compound Vendor Price (USD/g)
5-Aminovaleric Acid Hydrobromide (Low H₂O) TCI Chemicals $5.70 (1g)
5-Aminovaleric Acid Hydrochloride Aladdin $1.20 (1g)
5-Aminovaleric Acid Hydroiodide (Low H₂O) TCI Chemicals $8.80 (1g)

Biological Activity

5-Aminovaleric Acid Hydrobromide (5-AVAB) is an amino acid derivative that has garnered attention for its biological activity, particularly in metabolic processes and potential therapeutic applications. This article synthesizes diverse research findings on the biological activity of 5-AVAB, focusing on its effects on cellular metabolism, particularly in cardiomyocytes, and its implications in health and disease.

5-AVAB is a delta-amino acid that plays a role in various metabolic pathways. It is structurally related to other amino acids and exhibits unique properties that affect cellular functions. Research indicates that 5-AVAB can influence mitochondrial respiration by modulating the levels of L-carnitine, a crucial molecule in fatty acid metabolism.

Inhibition of β-Oxidation

A significant finding regarding 5-AVAB is its ability to inhibit the β-oxidation of fatty acids in cultured mouse cardiomyocytes. At physiological concentrations, 5-AVAB causes a dose-dependent reduction in oxygen consumption rates (OCR) associated with fatty acid oxidation, suggesting it may redirect energy metabolism towards glucose utilization instead . This effect is mediated by a decrease in cellular L-carnitine levels, which are essential for transporting fatty acids into mitochondria for oxidation.

Table 1: Effects of 5-AVAB on Cellular Metabolism

Concentration (µM) Effect on OCR L-Carnitine Levels Notes
0 (Control)StableNormalBaseline measurements
100DecreasedSignificantly reducedInduces L-carnitine deficiency
200Further decreasedSeverely reducedSimilar to effects of meldonium

The data indicate that treatment with 100 µM of 5-AVAB leads to a significant reduction in OCR compared to control cells, highlighting its role as an inhibitor of fatty acid metabolism .

Case Studies and Clinical Implications

Recent studies have explored the implications of increased levels of 5-AVAB in plasma and tissues, particularly in relation to dietary patterns rich in whole grains. These studies suggest that higher concentrations of 5-AVAB may be beneficial by promoting metabolic shifts that favor glucose over fatty acid oxidation, potentially offering protective effects against ischemic conditions in the heart .

Therapeutic Potential

The modulation of energy metabolism through compounds like 5-AVAB presents a novel mechanism for therapeutic interventions. By influencing L-carnitine levels and mitochondrial function, there is potential for developing treatments aimed at metabolic disorders or conditions characterized by impaired cardiac function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminovaleric Acid Hydrobromide (Low water content)
Reactant of Route 2
Reactant of Route 2
5-Aminovaleric Acid Hydrobromide (Low water content)

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